molecular formula C42H59Li2NaO16 B12771636 Sodium-dilithium salt of beta-glycyrrhizic acid CAS No. 134885-72-6

Sodium-dilithium salt of beta-glycyrrhizic acid

Cat. No.: B12771636
CAS No.: 134885-72-6
M. Wt: 856.8 g/mol
InChI Key: VCJKVVFWWXWYAG-UHFFFAOYSA-K
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Description

Sodium-dilithium salt of beta-glycyrrhizic acid is a derivative of glycyrrhizic acid, a triterpene glycoside extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound has gained attention due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium-dilithium salt of beta-glycyrrhizic acid typically involves the neutralization of glycyrrhizic acid with sodium hydroxide and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete conversion to the desired salt form .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the sodium-dilithium salt using industrial reactors and precise control of reaction parameters to maintain product consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium-dilithium salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycyrrhizic acid derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Sodium-dilithium salt of beta-glycyrrhizic acid stands out due to its unique combination of sodium and lithium ions, which may confer distinct pharmacological advantages, such as enhanced bioavailability and stability .

Properties

CAS No.

134885-72-6

Molecular Formula

C42H59Li2NaO16

Molecular Weight

856.8 g/mol

IUPAC Name

dilithium;sodium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.2Li.Na/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3

InChI Key

VCJKVVFWWXWYAG-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C.[Na+]

Origin of Product

United States

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